molecular formula C16H25N3O2 B5672983 (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine

(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine

Cat. No. B5672983
M. Wt: 291.39 g/mol
InChI Key: AZVCWWJWXWELRY-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as IMPDH inhibitors and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine involves the inhibition of IMPDH activity. This inhibition leads to a decrease in the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of cancer cells and the replication of viruses are reduced.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine are diverse and complex. These effects include the inhibition of DNA and RNA synthesis, the reduction of cell proliferation, and the inhibition of viral replication. Additionally, this compound has been shown to have anti-inflammatory and immunosuppressive effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine is its potential as a therapeutic agent for the treatment of various diseases. However, there are also several limitations associated with its use in lab experiments. These limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine. One potential direction is the development of more potent and selective IMPDH inhibitors for the treatment of cancer and viral infections. Another direction is the investigation of the compound's anti-inflammatory and immunosuppressive effects for the treatment of autoimmune disorders. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability in vivo.

Synthesis Methods

The synthesis of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine involves a series of chemical reactions. The first step involves the reaction of N-(2-methoxyisonicotinoyl)-L-proline methyl ester with isopropylmagnesium chloride in the presence of a palladium catalyst. This reaction results in the formation of a key intermediate, which is then reacted with N,N-dimethylamine to form the final product.

Scientific Research Applications

IMPDH inhibitors have been extensively studied for their potential applications in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. These inhibitors are known to inhibit the activity of IMPDH, which is an enzyme that plays a crucial role in the synthesis of guanine nucleotides. By inhibiting IMPDH, these compounds can reduce the proliferation of cancer cells and inhibit the replication of viruses.

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11(2)13-9-19(10-14(13)18(3)4)16(20)12-6-7-17-15(8-12)21-5/h6-8,11,13-14H,9-10H2,1-5H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVCWWJWXWELRY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)C(=O)C2=CC(=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC(=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.